Home > Products > Screening Compounds P70363 > 4-chloro-N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)benzamide
4-chloro-N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)benzamide -

4-chloro-N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)benzamide

Catalog Number: EVT-4359976
CAS Number:
Molecular Formula: C22H19ClN2O2
Molecular Weight: 378.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound is a tosylate salt and is the focus of several patents related to its synthesis. [, , , , , ] These patents describe different methods for preparing the compound, its salts, and its monohydrate form, highlighting its potential pharmaceutical relevance. [, , , , , ]

4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound, also a focus in the patent literature, is investigated for its various solid forms, including salts and a monohydrate. [, , , ] The detailed descriptions of its production methods suggest potential value in pharmaceutical development. [, , , ]

N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide (Pigment Yellow 181)

  • Compound Description: This compound is a pigment with a distinct β-form characterized by specific X-ray powder diffraction data. [] The research emphasizes its physical properties relevant for industrial applications. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound demonstrates potent inhibitory activity against class I histone deacetylases (HDACs). [] It exhibits antitumor activity in vitro and in vivo, making it a potential candidate for anticancer drug development. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: This compound is a hydroxyl sulfonamide analogue designed as a potential therapeutic agent for multiple sclerosis (MS). [] It inhibits the NLRP3 inflammasome, a key player in inflammatory processes, and exhibits efficacy in a mouse model of MS. []
  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in the treatment of breast cancer. [, , , ] The research focuses on its polymorphic forms and their physicochemical properties, which are crucial for drug formulation and efficacy. [, , , ] Furthermore, studies highlight the role of efflux and uptake transporters in its disposition and potential drug interactions. []
  • Compound Description: This compound, closely related to lapatinib, is also a tyrosine kinase inhibitor. [] Research focuses on characterizing its different polymorphic forms, a crucial aspect for drug development and formulation. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound exhibits potent inhibitory activity against the Glycine Transporter 1 (GlyT1) and displays promising results in rodent models for schizophrenia. [] Its discovery highlights the potential of targeting GlyT1 for treating neurological disorders. []

Properties

Product Name

4-chloro-N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)benzamide

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-ethyl-N-phenylbenzamide

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

InChI

InChI=1S/C22H19ClN2O2/c1-2-25(20-6-4-3-5-7-20)22(27)17-10-14-19(15-11-17)24-21(26)16-8-12-18(23)13-9-16/h3-15H,2H2,1H3,(H,24,26)

InChI Key

HYBYXCYWARRKCI-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.